Methyl 4-bromo-3-hydroxy-2-nitrobenzoate
Description
Methyl 4-bromo-3-hydroxy-2-nitrobenzoate (C₈H₆BrNO₅) is a nitroaromatic ester characterized by a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a nitro group at the 2-position on the benzoate backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands in catalysis. Its reactivity is influenced by the electron-withdrawing nitro and bromine groups, which direct electrophilic substitution and facilitate nucleophilic aromatic reactions. The hydroxyl group enhances solubility in polar solvents and allows for further functionalization, such as O-alkylation, as demonstrated in its conversion to benzyloxy derivatives .
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(9)7(11)6(4)10(13)14/h2-3,11H,1H3 |
InChI Key |
MBVPHHISIZCBPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
Table 1: Substituent Comparison of Methyl 4-bromo-3-hydroxy-2-nitrobenzoate and Analogs
Key Observations :
- Hydroxyl Group Impact : The presence of a hydroxyl group in this compound distinguishes it from analogs like Methyl 4-bromo-3-nitrobenzoate, enabling hydrogen bonding and O-alkylation reactions .
- Bromine Position : Methyl 2-bromo-3-nitrobenzoate exhibits different regioselectivity in cross-coupling reactions due to bromine’s position adjacent to the nitro group .
Ester Group Variations
Table 2: Methyl vs. Ethyl Ester Analogs
Key Observations :
- Ester Group Size : Methyl esters (e.g., parent compound) generally exhibit higher volatility and lower steric hindrance than ethyl esters, favoring reactions in constrained environments.
- Ethyl Esters : Ethyl 4-nitrobenzoate lacks halogen substituents, making it less reactive in cross-coupling but more stable for industrial applications .
Functional Group Modifications
- Hydroxyl vs. Formamido : Replacing the hydroxyl group with a formamido group (as in Methyl 4-bromo-3-formamidobenzoate) introduces hydrogen-bonding capabilities without acidic protons, altering solubility and coordination chemistry .
- Nitro vs. Cyano: Methyl 4-bromo-3-cyanobenzoate (C₉H₆BrNO₂) replaces the nitro group with a cyano group, reducing electron withdrawal and shifting reactivity toward nucleophilic addition .
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